molecular formula C20H20ClN3O6S2 B4000515 2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4000515
M. Wt: 498.0 g/mol
InChI Key: FLQICPGERWZTIM-UHFFFAOYSA-N
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Description

2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O6S2 and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.0482054 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research into compounds related to 2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide often focuses on the synthesis and properties of heterocyclic compounds. For instance, studies have explored the synthesis of benzothienoquinolines and related structures, which are significant in the field of heterocyclic chemistry (J. Mckenney & R. Castle, 1987). These processes often involve complex reactions like photocyclization and chlorination to achieve the desired molecular structures.

Reactions with Aromatic Aldehydes

The reactivity of similar compounds with aromatic aldehydes has been a subject of interest. Transformations of Gewald's amide in reactions with aromatic aldehydes have been investigated, leading to the efficient synthesis of different product types. This includes various derivatives like tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (S. G. Dzhavakhishvili et al., 2008).

Novel Tandem Transformations

Research has also delved into novel transformations of amino and carbonyl/nitrile groups in compounds like Gewald thiophenes. These studies are essential for the synthesis of new heterocyclic ring systems, which have potential applications in various fields of chemistry and pharmacology (N. Pokhodylo et al., 2010).

Synthesis and Pharmacological Activities

Some studies have focused on synthesizing novel thiophene derivatives from compounds related to the one , investigating their pharmacological activities. This includes exploring their antiarrhythmic, serotonin antagonist, and antianexiety activities (A. Amr et al., 2010).

Solid-Phase Synthesis

Solid-phase synthesis methods have been used to prepare substituted compounds, exploring the potential applications of these complex organic structures in various scientific fields (Jung Lee et al., 1999).

Properties

IUPAC Name

2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O6S2/c21-14-6-5-11(9-15(14)24(27)28)18(25)23-20-17(13-3-1-2-4-16(13)31-20)19(26)22-12-7-8-32(29,30)10-12/h5-6,9,12H,1-4,7-8,10H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQICPGERWZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 6
2-[(4-chloro-3-nitrobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.